![molecular formula C11H10N4O2 B13899755 N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine CAS No. 61963-87-9](/img/structure/B13899755.png)
N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine
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Overview
Description
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine typically involves the reaction of 2-amino-6-methylpyridine with 3-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Scientific Research Applications of N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine
This compound, a compound featuring a methyl group and a nitro group on a pyridine ring, is investigated for its unique electronic properties and potential in various applications. It is a molecule with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol. The IUPAC name for this compound is 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine.
Areas of Application
- Chemistry this compound serves as an intermediate in synthesizing more complex pyridine derivatives. Nitropyridine derivatives, including this compound, are also useful for creating substituted pyridine intermediates, which are essential in synthesizing adenosine compounds and analogs that treat hypertension and myocardial ischemia .
- Biology This compound is studied as a bioactive molecule for its potential antimicrobial and anticancer properties.
- Medicine It is explored for potential use in drug development, specifically in designing kinase inhibitors.
- Industry this compound is utilized in producing advanced materials with specific electronic and optical properties.
Biological Activities
This compound exhibits potential biological activities, making it a compound of interest in medicinal chemistry.
- Anticancer Activity Recent investigations have highlighted the anticancer potential of nitropyridine derivatives, including this compound. In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Antimicrobial Activity Compounds related to this compound have demonstrated antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
- In Vitro Studies: A study published in Nature examined the effects of various pyridine derivatives on cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity.
- Pharmacokinetics: Research has focused on the pharmacokinetic profiles of nitropyridine derivatives, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential.
- Structure-Activity Relationship (SAR): Detailed SAR studies have been conducted to optimize the biological activity of pyridine derivatives, leading to the identification of key structural features that enhance potency against specific targets.
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is known to interact with key proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methyl-3-nitropyridine
- 6-methoxy-3-nitropyridin-2-amine
- N-(pyridin-2-yl)amides
Uniqueness
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine stands out due to its unique combination of a methyl group and a nitro group on the pyridine ring. This structural feature imparts distinct electronic properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse chemical reactions and applications .
Biological Activity
N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a methylpyridine moiety. The structural formula can be represented as follows:
This compound exhibits properties that suggest it may interact with various biological targets, potentially influencing multiple pathways.
The mechanism of action for this compound involves the following aspects:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors due to its structural features, including the nitro group which can participate in redox reactions.
- Targeting Kinases : Preliminary studies indicate that similar compounds have been evaluated for their inhibitory effects on kinases, suggesting a potential role in cancer therapeutics .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of nitropyridine derivatives, including this compound. In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have demonstrated antimicrobial activity. These findings suggest that the compound could be explored for its potential use in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
- In Vitro Studies : A study published in Nature examined the effects of various pyridine derivatives on cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity .
- Pharmacokinetics : Research has focused on the pharmacokinetic profiles of nitropyridine derivatives, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the biological activity of pyridine derivatives, leading to the identification of key structural features that enhance potency against specific targets .
Properties
CAS No. |
61963-87-9 |
---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N4O2/c1-8-4-2-6-10(13-8)14-11-9(15(16)17)5-3-7-12-11/h2-7H,1H3,(H,12,13,14) |
InChI Key |
ZAUNDGHWOMEVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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